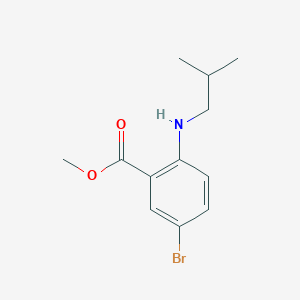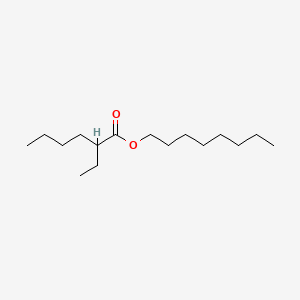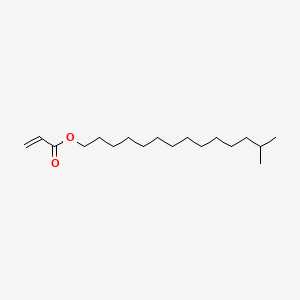
1-Octanol, 2-pentyl-
Vue d'ensemble
Description
1-Octanol, 2-pentyl- is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is also known as 2-pentyl-1-octanol and has the molecular formula C13H28O. It is a colorless liquid with a faint, pleasant odor and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octanol, 2-pentyl- can be synthesized through several methods, including:
Hydroformylation: This process involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex. The resulting aldehyde is then hydrogenated to form the alcohol.
Alcohol Condensation: This method involves the condensation of smaller alcohols to form larger alcohols. For example, the condensation of 1-pentanol with 1-octanol can produce 2-pentyl-1-octanol.
Oxidation of Alkenes: Alkenes can be oxidized to form alcohols. For instance, the oxidation of 2-pentyl-1-octene can yield 2-pentyl-1-octanol.
Industrial Production Methods: Industrial production of 1-Octanol, 2-pentyl- typically involves large-scale hydroformylation and subsequent hydrogenation processes. These methods are preferred due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1-Octanol, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of 1-Octanol, 2-pentyl- can yield alkanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl group in 1-Octanol, 2-pentyl- can be substituted with other functional groups. For example, reaction with hydrogen halides (HX) can produce alkyl halides.
Esterification: This compound can react with carboxylic acids to form esters. This reaction typically requires an acid catalyst, such as sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 2-pentyl-1-octanal, 2-pentyl-1-octanoic acid
Reduction: 2-pentyl-1-octane
Substitution: 2-pentyl-1-octyl halides
Esterification: 2-pentyl-1-octyl esters
Applications De Recherche Scientifique
1-Octanol, 2-pentyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its amphiphilic nature makes it suitable for solvation in both aqueous and organic phases.
Biology: This compound is used in studies involving cell membrane permeability and as a model compound for studying alcohol effects on biological systems.
Industry: It is used in the production of flavors, fragrances, and plasticizers. Its balanced hydrophobicity and hydrophilicity make it ideal for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Octanol, 2-pentyl- involves its interaction with cell membranes and proteins. It can disrupt membrane integrity, leading to increased permeability and potential cell damage. In biological systems, it can inhibit T-type calcium channels, affecting calcium ion flow and cellular signaling pathways. This inhibition can lead to various physiological effects, including reduced neuronal excitability and potential therapeutic benefits for neurological disorders.
Comparaison Avec Des Composés Similaires
1-Octanol, 2-pentyl- can be compared with other similar compounds, such as:
1-Octanol: A primary alcohol with a similar structure but without the pentyl group. It has different solubility and reactivity properties.
2-Pentanol: A secondary alcohol with a shorter carbon chain. It has different physical and chemical properties compared to 1-Octanol, 2-pentyl-.
1-Decanol: A longer-chain alcohol with different solubility and boiling point characteristics.
Uniqueness: 1-Octanol, 2-pentyl- is unique due to its specific molecular structure, which combines the properties of both octanol and pentanol
Propriétés
IUPAC Name |
2-pentyloctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-7-9-11-13(12-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFBHWHDOHCHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432187 | |
| Record name | 1-Octanol, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94354-95-7 | |
| Record name | 1-Octanol, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline](/img/structure/B3059027.png)
![6,7-Dihydro-5H-[2]pyrindin-5-ol](/img/structure/B3059028.png)


![2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine](/img/structure/B3059033.png)








